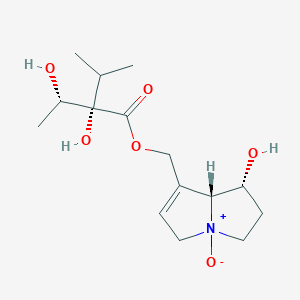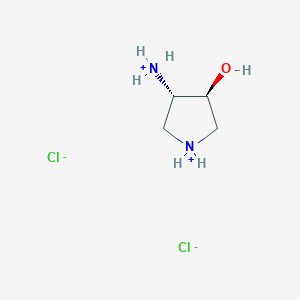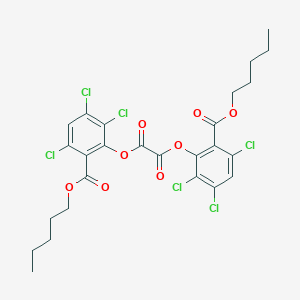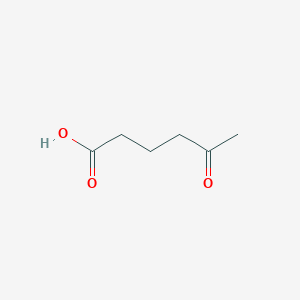
N-óxido de licopsamina
Descripción general
Descripción
Lycopsamine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly those belonging to the Boraginaceae family . It is a derivative of lycopsamine, characterized by the presence of an N-oxide functional group. Pyrrolizidine alkaloids, including lycopsamine N-oxide, are known for their hepatotoxic and carcinogenic properties .
Aplicaciones Científicas De Investigación
Lycopsamine N-oxide has several scientific research applications:
Mecanismo De Acción
Target of Action
Lycopsamine N-oxide is a derivative of Lycopsamine, which is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are secondary plant metabolites produced naturally for protection against herbivores in some plant families . .
Mode of Action
It is known that pyrrolizidine alkaloids and their n-oxides can exhibit genotoxic and carcinogenic effects on humans and livestock . They share a common 1-hydroxymethyl-7-hydroxypyrrolizidine core structure (necine base), and a double bond at the 1,2-position is crucial for their toxic potential .
Biochemical Pathways
It is known that pyrrolizidine alkaloids can cause a burst of intracellular reactive oxygen species (ros), mitochondrial apoptosis, and endoplasmic reticulum (er) stress . They can also cause an increase in intracellular Ca2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway .
Result of Action
It is known that pyrrolizidine alkaloids can inhibit the ability of cells to proliferate, colonize, and migrate, and induce apoptosis in a dose-dependent manner .
Action Environment
It is known that the production of pyrrolizidine alkaloids in plants can be influenced by environmental factors such as herbivore attack .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lycopsamine N-oxide can be synthesized through the oxidation of lycopsamine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent like methanol or ethanol, and the temperature is maintained at a moderate level to ensure the stability of the product.
Industrial Production Methods: Industrial production of lycopsamine N-oxide involves the extraction of lycopsamine from plant sources followed by its chemical oxidation. The extraction process includes the use of polar solvents such as methanol or aqueous dilute acid solutions to efficiently extract the alkaloid from plant material . The extracted lycopsamine is then subjected to oxidation to produce lycopsamine N-oxide.
Análisis De Reacciones Químicas
Types of Reactions: Lycopsamine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Lycopsamine N-oxide can be reduced back to lycopsamine using reducing agents like sodium borohydride.
Substitution: The N-oxide group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, ethanol, aqueous dilute acids.
Major Products Formed:
Oxidation Products: Further oxidized pyrrolizidine alkaloids.
Reduction Products: Lycopsamine.
Comparación Con Compuestos Similares
- Intermedine N-oxide
- Echimidine N-oxide
- Lasiocarpine N-oxide
- Senecionine N-oxide
Comparison: Lycopsamine N-oxide is similar to other pyrrolizidine alkaloid N-oxides in terms of its chemical structure and toxicological properties. it is unique in its specific occurrence in certain plant species and its distinct metabolic pathways . Compared to compounds like lasiocarpine N-oxide, lycopsamine N-oxide is considered to have a lower toxicity profile .
Propiedades
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-FVZLBROTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![13-oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic Acid](/img/structure/B42883.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
